molecular formula C30H26Br2O4 B3045207 Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate CAS No. 103147-47-3

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate

Cat. No.: B3045207
CAS No.: 103147-47-3
M. Wt: 610.3 g/mol
InChI Key: DLRFXUSPTSJPAJ-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is a complex organic compound that belongs to the family of perylene derivatives. Perylene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by the presence of two bromine atoms and two 2-methylpropyl ester groups attached to the perylene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate typically involves the bromination of perylene-3,9-dicarboxylic acid followed by esterification with 2-methylpropanol. The bromination step is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is conducted under controlled conditions to ensure selective bromination at the 4 and 10 positions of the perylene core.

The esterification step involves the reaction of the brominated perylene-3,9-dicarboxylic acid with 2-methylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride. The reaction is typically carried out under reflux conditions to achieve high yields of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential for its function in electronic devices.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted perylene derivatives can be obtained.

    Oxidation Products: Oxidation can yield perylene quinones or other oxidized derivatives.

    Reduction Products: Reduction can lead to the formation of reduced perylene derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of perylene-3,9-dicarboxylic acid and 2-methylpropanol.

Scientific Research Applications

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate has several scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties.

    Photophysics and Photochemistry: Its unique photophysical properties make it valuable for studying photoinduced electron transfer processes and developing photoactive materials.

    Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and sensing applications.

    Material Science: It is employed in the synthesis of advanced materials with tailored optical and electronic properties.

Mechanism of Action

The mechanism by which Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate exerts its effects is primarily related to its ability to undergo photoinduced electron transfer and charge separation. Upon photoexcitation, the compound can generate excited states that participate in electron transfer processes. The presence of bromine atoms and ester groups influences the electronic structure and reactivity of the compound, making it suitable for various applications in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate
  • 1,6/1,7-Diaminoperylene-3,4,9,10-tetracarboxylic Acid Bisimides

Uniqueness

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is unique due to the presence of bromine atoms, which enhance its reactivity and photophysical properties. Compared to its dicyano and diamino counterparts, the dibromo derivative exhibits distinct electronic and optical characteristics, making it valuable for specific applications in organic electronics and photonics.

Properties

IUPAC Name

bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Br2O4/c1-15(2)13-35-29(33)21-7-5-17-20-10-12-24(32)28-22(30(34)36-14-16(3)4)8-6-18(26(20)28)19-9-11-23(31)27(21)25(17)19/h5-12,15-16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRFXUSPTSJPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=CC=C(C5=C(C=CC3=C45)C(=O)OCC(C)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548354
Record name Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103147-47-3
Record name 3,9-Bis(2-methylpropyl) 4,10-dibromo-3,9-perylenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103147-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-Perylenedicarboxylic acid, 4,10-dibromo-, 3,9-bis(2-methylpropyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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